3,5-Difluoro-4-hydroxycinnamic acid
Description
Contextualization within the Hydroxycinnamic Acid Chemical Class
Hydroxycinnamic acids (HCAs) are a class of aromatic compounds belonging to the larger group of phenylpropanoids, which are characterized by a C₆-C₃ carbon skeleton. atamanchemicals.comwikipedia.org These compounds are essentially hydroxy derivatives of cinnamic acid and are widely distributed throughout the plant kingdom. atamanchemicals.comwikipedia.org Common examples found in various fruits, vegetables, and beverages like coffee and tea include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. atamanchemicals.comnih.gov
Structurally, HCAs feature a benzene (B151609) ring substituted with a hydroxyl group and an acrylic acid side chain. atamanchemicals.com They are recognized for their diverse biological properties, largely attributed to their antioxidant capabilities. taylorandfrancis.comnih.gov These compounds can act as potent antioxidants by scavenging free radicals, a process facilitated by their ability to donate a hydrogen or electron and stabilize the resulting phenoxyl radical through resonance. nih.gov Beyond their antioxidant function, HCAs are involved in various physiological processes and are precursors in the biosynthesis of other important compounds. taylorandfrancis.comnih.govresearchgate.net For instance, p-coumaric acid is a key precursor in the synthesis of other phenolic acids. nih.gov The study of HCAs and their derivatives is a significant area of research due to their potential health benefits and wide-ranging applications. atamanchemicals.comtaylorandfrancis.com
Significance of Fluorine Substitution in Aromatic Systems within Bioactive Compounds
The introduction of fluorine into bioactive molecules, particularly in aromatic systems, is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic properties. acs.orgvictoria.ac.nznih.gov Fluorine, being the most electronegative element, imparts unique characteristics to a molecule due to its small size and strong electron-withdrawing nature. chemxyne.com When substituted onto an aromatic ring, fluorine can profoundly influence the molecule's physicochemical and pharmacological profile. acs.orgchemxyne.com
Key effects of fluorine substitution include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P-450. acs.org This can block sites of metabolic oxidation, thereby increasing the drug's half-life and duration of action.
Altered Acidity (pKa): The strong inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can affect a molecule's ionization state at physiological pH and its interaction with biological targets. victoria.ac.nz
Improved Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug. acs.orgchemxyne.com
Increased Membrane Permeability: The lipophilicity of a molecule can be increased by fluorine substitution, which may enhance its ability to cross cell membranes and the blood-brain barrier. victoria.ac.nzchemxyne.com
The strategic placement of fluorine atoms is a critical aspect of drug design, as the position of the substituent can lead to different biological outcomes. chemxyne.comtandfonline.com This approach has been successfully applied to develop a wide range of pharmaceuticals, including anticancer agents, antidepressants, and anti-inflammatory drugs. chemxyne.com
Rationale for Dedicated Academic Research on 3,5-Difluoro-4-hydroxycinnamic Acid
The dedicated academic research on this compound stems from the convergence of the known biological relevance of hydroxycinnamic acids and the advantageous properties conferred by fluorine substitution. The parent compound, 4-hydroxycinnamic acid (p-coumaric acid), is a well-known natural product with antioxidant and other biological activities. nih.govresearchgate.net By introducing two fluorine atoms at the 3 and 5 positions of the phenyl ring, researchers aim to modulate and potentially enhance these properties.
The rationale for this specific fluorination pattern is based on several key hypotheses:
Modulation of Physicochemical Properties: The two fluorine atoms flanking the hydroxyl group are expected to significantly alter the electronic environment of the phenol (B47542) and the entire molecule. This substitution is known to increase the acidity of the phenolic hydroxyl group and can affect the molecule's oxidation potential. nih.gov
Enhanced Biological Activity: The electron-withdrawing nature of the two fluorine atoms is proposed to weaken the nucleophilicity of the phenolic hydroxyl group. sysrevpharm.org This modification could influence its antioxidant capacity and interactions with biological targets. Research on similar structures, such as 3,5-disubstituted-4-hydroxycinnamic acids, has shown that substituents at these positions can significantly impact antioxidant and other biological activities. sysrevpharm.org
Increased Stability and Bioavailability: As with other fluorinated compounds, the introduction of fluorine is anticipated to increase the metabolic stability of the cinnamic acid backbone. acs.org This could lead to improved pharmacokinetic properties compared to the non-fluorinated parent compound.
The study of this compound provides a valuable model for understanding how specific fluorination patterns can be used to fine-tune the properties of bioactive natural products for potential therapeutic applications.
Data Tables
Table 1: Comparison of Physicochemical Properties
| Property | p-Coumaric Acid (4-hydroxycinnamic acid) | This compound | Effect of Difluorination |
| Molar Mass | 164.16 g/mol | 200.14 g/mol | Increased molar mass. |
| Acidity (pKa) of Phenolic OH | ~9.4 | Expected to be lower (more acidic) | The strong electron-withdrawing effect of two fluorine atoms significantly increases the acidity of the hydroxyl group. nih.gov |
| Lipophilicity (LogP) | ~1.4 | Expected to be higher | Fluorine substitution generally increases lipophilicity. nih.gov |
| Oxidation Potential | Lower | Expected to be higher | Substitution with electron-withdrawing groups like fluorine adjacent to the hydroxyl group can increase the oxidation potential. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,14H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDDPORSKADCPV-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)O)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies
Chemical Synthesis of 3,5-Difluoro-4-hydroxycinnamic Acid
The chemical synthesis of this compound predominantly relies on the formation of the α,β-unsaturated carboxylic acid moiety from its corresponding benzaldehyde (B42025) precursor, 3,5-Difluoro-4-hydroxybenzaldehyde. Several classical organic reactions are employed for this transformation, each with its own set of advantages and limitations.
Established Reaction Pathways for Cinnamic Acid Skeletons
The construction of the cinnamic acid backbone is a well-established field in organic synthesis, with several named reactions providing reliable routes to this important structural motif.
The Perkin reaction, first described by William Henry Perkin in 1868, is a robust method for the synthesis of cinnamic acids. wikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid, which acts as a base catalyst. wikipedia.orgbyjus.com For the synthesis of this compound, 3,5-Difluoro-4-hydroxybenzaldehyde would be reacted with acetic anhydride and a weak base like sodium acetate (B1210297). wikipedia.orglongdom.org
The generally accepted mechanism involves the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. byjus.com A subsequent dehydration step leads to the formation of the α,β-unsaturated acid. byjus.com It is crucial that the acid anhydride possesses at least two α-hydrogens for the reaction to proceed. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Aromatic Aldehyde | Acetic Anhydride | Alkali Salt of the Acid (e.g., Sodium Acetate) | α,β-Unsaturated Aromatic Acid | wikipedia.orgbyjus.com |
| Salicylaldehyde | Acetic Anhydride | Acetate | Coumarin (B35378) | wikipedia.org |
| Benzaldehyde | Acetic Anhydride | Sodium or Potassium Acetate | Cinnamic Acid | wikipedia.org |
The Knoevenagel condensation is another cornerstone reaction for the formation of carbon-carbon double bonds, and it is widely applied in the synthesis of cinnamic acids. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, catalyzed by a weak base, typically an amine like piperidine (B6355638) or pyridine (B92270). wikipedia.orgnih.gov
For the synthesis of this compound, 3,5-Difluoro-4-hydroxybenzaldehyde would be reacted with malonic acid. The Doebner modification of the Knoevenagel condensation is particularly relevant, as it uses pyridine as a solvent and often leads to spontaneous decarboxylation of the initially formed dicarboxylic acid intermediate to yield the desired cinnamic acid. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Product | Reference |
| Aldehyde/Ketone | Active Methylene Compound (e.g., Malonic Acid) | Weak Amine Base (e.g., Piperidine) | Forms C=C bond | α,β-Unsaturated Ketone/Acid | wikipedia.org |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Forms a charge transfer complex | Enone | wikipedia.org |
| Acrolein | Malonic Acid | Pyridine | Doebner modification with decarboxylation | trans-2,4-Pentadienoic Acid | wikipedia.org |
| p-Hydroxybenzaldehydes | Malonic Acid | Proline | Sustainable procedure in ethanol (B145695) | p-Hydroxycinnamic Diacids | nih.gov |
While the Perkin and Knoevenagel reactions are the most common, other methods can be employed for the synthesis of cinnamic acid derivatives. One such alternative involves the use of phosphorus oxychloride (POCl₃). This reagent can be used as a dehydrating agent in condensation reactions. Although less common for the direct synthesis of cinnamic acids from aldehydes, it has been utilized in related transformations.
Specific Synthetic Routes Involving Fluorinated Aromatic Precursors
The direct synthesis of this compound starts with the corresponding aldehyde, 3,5-Difluoro-4-hydroxybenzaldehyde. The synthesis of this key precursor has been reported. sysrevpharm.org A study on the synthesis of 3,5-disubstituted-4-hydroxycinnamic acids, including a fluoro-substituted derivative, involved the reaction of the corresponding 3,5-disubstituted-4-hydroxycinnamyl chloride with a functionalized coumarin. sysrevpharm.org This suggests a potential, albeit indirect, route to the target acid through the hydrolysis of a suitable ester or amide derivative.
The more direct and preferred methods would involve the direct condensation of 3,5-Difluoro-4-hydroxybenzaldehyde with either acetic anhydride (Perkin reaction) or malonic acid (Knoevenagel condensation). The presence of the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group on the aromatic ring can influence the reactivity of the aldehyde and the stability of the intermediates, potentially requiring optimization of the reaction conditions.
Optimization of Synthetic Conditions
The optimization of the synthesis of this compound would focus on several key parameters to maximize yield and purity.
For the Perkin reaction , optimization would involve screening different base catalysts (e.g., sodium acetate vs. potassium acetate), adjusting the molar ratios of the reactants, and controlling the reaction temperature and time. manchester.ac.uk The solubility of the acetate salt in the acetic anhydride can also play a crucial role. manchester.ac.uk
In the case of the Knoevenagel condensation , several factors can be tuned. The choice of catalyst is critical, with studies showing that various amines and even ammonium (B1175870) salts can be effective. nih.gov The solvent system is another important variable; while pyridine is traditionally used, greener alternatives like ethanol or even solvent-free conditions have been explored. nih.gov The stoichiometry of malonic acid and the reaction temperature are also key parameters that would need to be optimized for the specific substrate, 3,5-Difluoro-4-hydroxybenzaldehyde. nih.gov For instance, proline has been shown to be an effective catalyst for the Knoevenagel condensation of substituted p-hydroxybenzaldehydes in ethanol, offering a more sustainable approach. nih.gov
Microwave-assisted synthesis has also been shown to accelerate Knoevenagel-Doebner reactions, potentially reducing reaction times and improving yields. mdpi.com
| Reaction | Parameter to Optimize | Potential Variations | Desired Outcome | Reference |
| Perkin Reaction | Base Catalyst | Sodium Acetate, Potassium Acetate, Triethylamine | Increased reaction rate and yield | manchester.ac.uk |
| Reactant Stoichiometry | Varying molar ratios of aldehyde, anhydride, and base | Maximize conversion of the limiting reagent | manchester.ac.uk | |
| Temperature and Time | Gradual heating, monitoring reaction progress | Minimize side products and decomposition | manchester.ac.uk | |
| Knoevenagel Condensation | Catalyst | Piperidine, Pyridine, Proline, Ammonium Salts | Improved yield and selectivity, greener process | nih.gov |
| Solvent | Pyridine, Ethanol, Toluene, Solvent-free | Enhanced reaction rate, easier work-up | nih.gov | |
| Temperature | Room temperature to reflux | Control of reaction rate and decarboxylation | nih.gov | |
| Reaction Time | Monitoring by TLC or HPLC | Ensure complete conversion | nih.gov | |
| Activation Method | Conventional heating, Microwave irradiation | Reduced reaction time, increased yield | mdpi.com |
By systematically investigating these parameters, a robust and efficient synthesis of this compound can be developed, paving the way for its further exploration in various scientific and technological applications.
Synthesis of this compound Derivatives
The functional groups of this compound allow for a variety of derivatization reactions, leading to the synthesis of esters and amides with potentially unique properties.
Esterification of the carboxylic acid group of this compound can be achieved through various methods. A common approach involves the acid-catalyzed reaction with an alcohol. google.com Strongly acidic ion-exchange resins are effective catalysts for this transformation, particularly for the synthesis of higher alkyl esters. google.com The reaction is typically carried out at elevated temperatures in an inert solvent, with continuous removal of water to drive the equilibrium towards the product. google.com
Table 1: Esterification of Cinnamic Acid Derivatives
| Reactant | Alcohol | Catalyst | Solvent | Temperature (°C) | Reference |
|---|
The synthesis of amides from this compound involves the coupling of the carboxylic acid with an amine. One-pot synthetic protocols have been developed to streamline this process. researchgate.netdntb.gov.uawur.nl A notable method employs equimolar amounts of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent, along with the amine, the hydroxycinnamic acid, and sodium bicarbonate in an aqueous acetone (B3395972) solvent system. researchgate.netdntb.gov.uawur.nl This approach is advantageous as it often does not require the protection of the phenolic hydroxyl group and proceeds at room temperature. researchgate.netdntb.gov.uawur.nl These amidation reactions are crucial for producing hydroxycinnamic acid amides (HCAAs), a class of compounds with recognized biological activities. nih.gov
Table 2: Amidation of Hydroxycinnamic Acids
| Hydroxycinnamic Acid | Amine | Coupling Agent | Solvent | Key Features | Reference |
|---|
Conjugation with Heterocyclic and Bioactive Scaffolds
Molecular hybridization, or the conjugation of two or more pharmacophores, is a widely used strategy in drug design to create new chemical entities with potentially improved or synergistic biological activities.
A significant derivatization strategy involves linking this compound with coumarin scaffolds. sysrevpharm.orgresearchgate.net Coumarins are a class of heterocyclic compounds known for a wide range of biological activities. The synthesis of these conjugates is designed to merge the chemical features of both molecules. researchgate.net
A reported synthetic method involves a multi-step process. sysrevpharm.org First, the selected 3,5-disubstituted-4-hydroxycinnamic acid, in this case, the difluoro variant, is converted into its more reactive acyl chloride form. This is typically achieved by reacting the acid with thionyl chloride in a dry ether solution. sysrevpharm.org Separately, a functionalized coumarin, such as 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin, is treated with a base like potassium carbonate to form a potassium salt, enhancing the nucleophilicity of its hydroxyl group. sysrevpharm.org The final step is the esterification reaction where the generated coumarin phenoxide attacks the carbonyl carbon of the 3,5-difluoro-4-hydroxycinnamoyl chloride, yielding the desired coumarin conjugate. sysrevpharm.org The presence of two electron-withdrawing fluorine groups ortho to the phenolic hydroxyl on the cinnamic acid moiety weakens its nucleophilicity, which helps prevent self-condensation reactions. sysrevpharm.org
This synthetic approach has been used to create a series of conjugates for biological evaluation. sysrevpharm.orgresearchgate.net The resulting hybrid molecules possess an extended conjugated system, which can contribute to enhanced biological properties compared to the individual precursors. sysrevpharm.org
Table 1: Synthesized Coumarin Conjugates of 3,5-Disubstituted-4-Hydroxycinnamic Acids The following table is based on a study that synthesized a series of conjugates (M1-M6) to evaluate the effect of different substituents. The entry for the difluoro conjugate is highlighted.
| Compound ID | 3,5-Substituents on Cinnamic Acid | Functionalized Coumarin Moiety |
| M1 | Nitro (NO₂) | 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin |
| M2 | Cyano (CN) | 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin |
| M3 | Fluoro (F) | 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin |
| M4 | Chloro (Cl) | 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin |
| M5 | Bromo (Br) | 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin |
| M6 | Iodo (I) | 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin |
Source: Adapted from Mustafa YF, et al., 2020. sysrevpharm.org
The conjugation of cinnamic acid derivatives with nucleosides is another potential derivatization strategy. Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. researchgate.net However, based on available scientific literature, specific examples of the direct synthesis of conjugates between this compound and nucleosides have not been reported. Research in this area has focused on other types of modifications, such as the synthesis of difluorospirocyclopropane nucleoside analogues, which involves the addition of difluorocarbene to unsaturated nucleosides rather than conjugation with a cinnamic acid derivative. researchgate.net
The synthesis of coumarin conjugates is a clear example of a molecular hybridization strategy. sysrevpharm.orgresearchgate.net The core principle is to create hybrid compounds that combine the pharmacophoric features of different molecular classes to access new biological activities. researchgate.net In the case of the coumarin-cinnamic acid hybrids, the goal was to generate molecules with improved antioxidant, antitumor, and antimicrobial profiles. sysrevpharm.orgresearchgate.net The extended conjugation resulting from linking the two scaffolds is believed to be a key factor in enhancing these activities, particularly the antioxidant capacity. sysrevpharm.org This approach provides a versatile platform for developing new therapeutic agents by leveraging the known biological profiles of the constituent parts. researchgate.net
Introduction of Diverse Substituents for Structure-Activity Profiling
The systematic introduction of different chemical groups onto a parent molecule is a fundamental technique in medicinal chemistry to understand its structure-activity relationship (SAR).
For hydroxycinnamic acid derivatives, SAR studies have revealed critical structural elements required for certain biological effects. nih.govnih.gov Key features often include the para-hydroxyl group on the phenolic ring and the double bond in the acrylic acid side chain. nih.govnih.gov The nature of the substituents on the aromatic ring significantly influences the molecule's properties. core.ac.uk
In the context of this compound conjugates, the fluorine atoms act as important substituents. A study that created a series of 3,5-disubstituted-4-hydroxycinnamic acid-coumarin conjugates systematically varied the substituents (including NO₂, CN, F, Cl, Br, and I) to probe their effect on biological activity. sysrevpharm.org These electron-withdrawing groups were chosen to modulate the electronic properties of the cinnamic acid moiety. sysrevpharm.org The resulting data from antioxidant, antitumor, and antimicrobial assays on these conjugates help build a SAR profile, indicating which substitutions are favorable for a particular biological outcome. sysrevpharm.orgresearchgate.net For instance, while the cyano-substituted conjugate (M2) showed the best antioxidant and antitumor activities in the series, the fluoro-substituted version was part of this systematic investigation to understand the role of halogen substitution. sysrevpharm.org The presence of electron-withdrawing groups like halogens can have a complex influence on antioxidant activity, and their effect is not always straightforward. core.ac.uk
Enzymatic Synthesis Approaches for Hydroxycinnamic Acid Analogues
Enzymatic synthesis is an increasingly important field, offering green and highly selective alternatives to traditional chemical synthesis. For hydroxycinnamic acids, enzymes play a central role in their natural biosynthesis. While specific enzymatic routes for the production of this compound are not detailed in the literature, the general principles of enzymatic synthesis for related analogues provide a framework for potential future development.
The biosynthesis of natural hydroxycinnamic acids like p-coumaric acid often involves enzymes such as phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL), which catalyze the deamination of L-phenylalanine and L-tyrosine, respectively. The development of biocatalytic systems to produce unnatural analogues, including halogenated versions, is an area of active research. This could potentially be achieved through enzyme engineering to alter the substrate specificity of enzymes like PAL or through precursor-directed biosynthesis, where a microbial host is fed with a fluorinated precursor to be incorporated into the final product. These biocatalytic methods hold promise for the sustainable production of complex and valuable hydroxycinnamic acid analogues.
Advanced Spectroscopic and Analytical Characterization
Structural Elucidation Techniques for 3,5-Difluoro-4-hydroxycinnamic Acid and its Derivatives
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within this compound.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule: aromatic, vinylic, and acidic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The vinylic protons (H-α and H-β) of the propenoic acid side chain typically appear as doublets due to coupling with each other. The trans-configuration, common in cinnamic acids, results in a large coupling constant (J), typically in the range of 15-16 Hz. The aromatic proton (H-2/H-6) is expected to show a signal that is split into a triplet due to coupling with the two adjacent fluorine atoms. The acidic protons of the hydroxyl and carboxylic acid groups often appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet | - |
| Phenolic Hydroxyl (-OH) | 9.0 - 10.0 | broad singlet | - |
| H-β (vinylic) | 7.5 - 7.7 | doublet | ~16 |
| H-2, H-6 (aromatic) | 7.2 - 7.4 | triplet | JH-F ≈ 7-9 |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The presence of fluorine atoms introduces carbon-fluorine couplings (JC-F), which are valuable for signal assignment. The carbons directly bonded to fluorine (C-3/C-5) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. Carbons further away will show smaller couplings.
The carbonyl carbon of the carboxylic acid is typically found furthest downfield. The carbons of the aromatic ring will have their chemical shifts significantly influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| C=O (Carboxylic Acid) | ~168 | singlet |
| C-4 (C-OH) | ~145-150 | triplet |
| C-β | ~142-145 | singlet |
| C-3, C-5 (C-F) | ~150-155 | doublet |
| C-1 | ~125-130 | triplet |
| C-2, C-6 | ~112-115 | doublet |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. biophysics.org For this compound, the two fluorine atoms are chemically equivalent, and therefore, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The signal will be split into a triplet due to coupling with the two neighboring aromatic protons (H-2 and H-6). The typical chemical shift range for aromatic fluorine compounds is broad, but for fluorophenols, it often falls within the -110 to -140 ppm range relative to a standard like CFCl₃. ucsb.edu
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. A very broad absorption band is expected in the high-frequency region (2500-3300 cm⁻¹) due to the O-H stretching of the hydrogen-bonded carboxylic acid group, which overlaps with the phenolic O-H stretch. The carbonyl (C=O) stretching of the carboxylic acid will give rise to a strong, sharp peak. The spectrum will also show characteristic peaks for the C=C stretching of the alkene and the aromatic ring, as well as the C-F stretching vibrations.
Table 4: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 2500 - 3300 | O-H stretch (Carboxylic acid & Phenol) | Broad, Strong |
| ~1680 - 1710 | C=O stretch (Carboxylic acid) | Strong |
| ~1620 - 1640 | C=C stretch (Alkene) | Medium |
| ~1580 - 1610 | C=C stretch (Aromatic ring) | Medium |
| ~1200 - 1300 | C-O stretch (Acid & Phenol) | Strong |
Vibrational Spectroscopy
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for analyzing the functional groups of this compound. This method is particularly advantageous as it requires minimal sample preparation and can be used for both solid and liquid samples. youtube.com In an ATR-IR experiment, an infrared beam is directed into a crystal with a high refractive index. bruker.com The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. youtube.comunige.ch This interaction allows for the absorption of IR radiation by the sample's molecular bonds, generating a characteristic spectrum. youtube.com
The resulting ATR-IR spectrum provides a unique fingerprint of the molecule, revealing key structural features. For this compound, the spectrum would be characterized by absorption bands corresponding to its distinct functional groups. While a specific experimental spectrum for this compound is not detailed in the provided sources, expected vibrational modes can be predicted based on its structure.
Key expected spectral regions for this compound would include:
O-H Stretching: A broad band is anticipated for the stretching vibration of the hydroxyl (-OH) groups from both the phenolic and carboxylic acid moieties. This broadening is due to hydrogen bonding. For similar phenolic acids, these modes appear in the 3200-3550 cm⁻¹ region. nih.gov
C-H Stretching: Vibrations from the aromatic and vinylic C-H bonds are expected to appear around 3000–3150 cm⁻¹. nih.gov
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is a prominent feature, typically found in the 1650-1700 cm⁻¹ range.
C=C Stretching: Stretching vibrations from the aromatic ring and the alkene double bond would produce characteristic peaks in the 1450-1650 cm⁻¹ region.
C-F Stretching: Strong absorption bands due to the carbon-fluorine bonds are expected, typically in the 1000-1400 cm⁻¹ region.
O-H Bending and C-O Stretching: These vibrations, associated with the phenolic and carboxylic acid groups, would appear in the fingerprint region of the spectrum.
Table 1: Predicted ATR-IR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol, Carboxylic Acid) | 3200 - 3550 | Broad, Strong |
| C-H Stretch (Aromatic, Vinylic) | 3000 - 3150 | Medium |
| C=O Stretch (Carboxylic Acid) | 1650 - 1700 | Strong |
| C=C Stretch (Aromatic, Alkene) | 1450 - 1650 | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Raman Spectroscopy and Vibrational Analysis
Raman spectroscopy serves as a complementary technique to IR spectroscopy for the vibrational analysis of this compound. This method relies on the inelastic scattering of monochromatic light, providing information on molecular vibrations that induce a change in polarizability. nih.gov For aromatic compounds like hydroxycinnamic acid derivatives, Raman spectroscopy is particularly useful for elucidating skeletal vibrations of the benzene (B151609) ring and the acrylic acid side chain. nih.govnih.gov
The analysis is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and assist in the assignment of experimental Raman bands. nih.govnih.gov A comparative vibrational analysis of similar molecules, such as α-cyano-4-hydroxycinnamic acid (4CHCA) and α-cyano-3-hydroxycinnamic acid (3CHCA), has been successfully performed using this combined experimental and theoretical approach. nih.gov
For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C=C double bond of the side chain, as these modes typically involve significant changes in polarizability. Key vibrational assignments would include the ring breathing mode, which is highly characteristic of substituted benzenes, and stretching modes of the C=C and C=O bonds. researchgate.net The C-F bonds would also exhibit characteristic Raman signals. DFT calculations for related molecules have shown that an isolated monomer can exhibit distinct OH stretch modes for the phenolic and carboxylic acid groups. nih.gov
Table 2: Predicted Raman Shifts and Vibrational Assignments for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H Stretch | 3200 - 3500 | Weak |
| C-H Stretch (Aromatic) | 3000 - 3150 | Medium |
| C=O Stretch (Carboxylic Acid) | 1650 - 1700 | Medium |
| C=C Stretch (Alkene) | ~1600 - 1640 | Strong |
| Aromatic Ring Vibrations | 1400 - 1600 | Strong |
| Ring Breathing Mode | ~800 - 1000 | Strong |
| C-F Stretch | ~1000 - 1200 | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over conventional MS by measuring the m/z ratio to several decimal places, providing the 'exact mass' of the compound. This high level of precision allows for the unambiguous determination of the molecular formula, a critical step in structural elucidation. youtube.com
For this compound (molecular formula C₉H₆F₂O₃), the monoisotopic mass can be calculated with high precision. HRMS can easily distinguish it from other compounds that may have the same nominal mass but a different elemental composition. Techniques like Orbitrap or Time-of-Flight (TOF) mass analyzers are commonly used to achieve high resolution. youtube.comresearchgate.net
When coupled with fragmentation techniques (MS/MS), HRMS can also provide structural information. By inducing fragmentation of the parent ion and analyzing the resulting product ions, characteristic fragmentation patterns can be identified. For this compound, common fragmentation pathways would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavages of the acrylic acid side chain. These fragmentation patterns are invaluable for confirming the compound's identity, especially in complex mixtures. nih.govresearchgate.net
Table 3: Mass Spectrometric Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆F₂O₃ |
| Monoisotopic Mass (Exact Mass) | 200.0285 g/mol |
| Nominal Mass | 200 g/mol |
| Common Adducts (Negative Ion Mode) | [M-H]⁻ |
| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺ |
| Predicted Key Fragmentations | Loss of H₂O, CO, CO₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. masterorganicchemistry.com This technique is particularly sensitive to molecules containing π-electron systems and conjugated double bonds, which are known as chromophores. vscht.cz
The structure of this compound contains a significant chromophore: the aromatic ring conjugated with the acrylic acid side chain (C=C-C=O). This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the molecule to absorb light in the UV region. masterorganicchemistry.com The UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax. masterorganicchemistry.com
Studies on similar hydroxycinnamic acids, such as 4-hydroxycinnamic acid and 3,4-dihydroxycinnamic acid, show strong absorption in the UV region. researchgate.netresearchgate.net For these compounds, the primary absorption is due to π → π* electronic transitions within the conjugated system. masterorganicchemistry.com The presence of substituents on the aromatic ring, such as the fluorine atoms and the hydroxyl group (an auxochrome), can influence the position and intensity of the λmax. vscht.cz It is expected that this compound will exhibit a strong absorption band in the 280-320 nm range.
Table 4: Predicted UV-Vis Spectral Properties for this compound
| Parameter | Predicted Value |
|---|---|
| λmax | 280 - 320 nm |
| Chromophore | Phenylpropanoid system (conjugated aromatic ring and acrylic acid) |
| Electronic Transition Type | π → π* |
| Auxochromes | -OH, -F |
Chromatographic Separation Methods for Analysis and Purification
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation, identification, and quantification of hydroxycinnamic acids, including this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this class of compounds. researchgate.net In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For hydroxycinnamic acids, typical mobile phases consist of a binary gradient elution system. researchgate.net This system usually involves an aqueous solvent (often acidified with formic, acetic, or phosphoric acid to suppress the ionization of the carboxylic acid group and ensure sharp peaks) and an organic modifier like methanol or acetonitrile. researchgate.netphcogj.com
Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD), which monitors the absorbance at the λmax of the compound. pensoft.netpensoft.net This method provides both qualitative (based on retention time) and quantitative (based on peak area) information. The high resolution and sensitivity of HPLC make it ideal for analyzing this compound in complex matrices and for its preparative purification.
Table 5: Typical HPLC Conditions for the Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 (Octadecylsilane) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Detection | UV-Vis or Diode Array Detector (DAD) |
| Monitoring Wavelength | ~280-320 nm (near λmax) |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful chromatographic technique that can be applied to the analysis of this compound, though it presents specific challenges. GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. nih.gov A major prerequisite for GC analysis is that the analyte must be volatile and thermally stable.
Hydroxycinnamic acids, due to their polar hydroxyl and carboxylic acid functional groups, are non-volatile. Therefore, a chemical derivatization step is necessary to convert them into more volatile and thermally stable analogues before injection into the GC system. nih.govshimadzu.com Common derivatization methods include silylation, which replaces the active hydrogens of the -OH and -COOH groups with trimethylsilyl (TMS) groups.
Once derivatized, the compound can be separated on a suitable GC column (e.g., a nonpolar or medium-polarity column like DB-5). nih.gov GC is almost always coupled with a mass spectrometer (GC-MS), which acts as a highly specific and sensitive detector. nih.gov The mass spectrometer provides mass spectra for the separated components, allowing for confident identification based on both retention time and the unique fragmentation pattern of the derivatized analyte. nih.gov
Table 6: General GC-MS Method for the Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Sample Preparation | Derivatization (e.g., Silylation with BSTFA or MSTFA) |
| Injection Mode | Split/Splitless |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 60°C to 300°C) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) |
Hyphenated Techniques for Complex Mixture Analysis
Advanced Characterization of Solid-State Forms
The solid-state properties of a compound are critical for its application, stability, and handling.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a single-crystal X-ray diffraction experiment would elucidate how the fluorine and hydroxyl substituents influence the crystal packing and intermolecular forces. This information is invaluable for understanding its physical properties and for rational design in materials science. nih.gov While a public crystal structure for this specific compound is not available, analysis would yield precise data on its solid-state conformation.
Table 2: Illustrative Crystallographic Data Obtainable from X-ray Analysis
| Parameter | Example Data | Description |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁/n | Defines the specific symmetry elements within the crystal |
| Unit Cell Dimensions | a = 5.0 Å, b = 15.0 Å, c = 14.0 Å | The edge lengths of the smallest repeating unit |
| α = 90°, β = 91.0°, γ = 90° | The angles between the unit cell edges |
| Molecules per Unit Cell (Z) | 4 | Number of molecules in one unit cell |
Note: The data presented are hypothetical examples to illustrate the type of information generated.
Thermogravimetric analysis (TGA) is used to measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. The resulting data indicate the temperatures at which the compound decomposes. For this compound, TGA would reveal its decomposition onset temperature and profile, which is critical for determining its suitability in applications where it might be exposed to high temperatures. By analogy with other hydroxycinnamic acids, decomposition would likely begin with decarboxylation at elevated temperatures. researchgate.netnih.gov
Table 3: Hypothetical Thermal Decomposition Data for this compound from TGA
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|
| 1 | 200 - 275 | ~22% | Initial decarboxylation (loss of CO₂) |
| 2 | 275 - 450 | ~40% | Fragmentation of the aromatic ring |
| 3 | > 450 | ~38% | Further degradation to carbonaceous residue |
Note: This data is illustrative and based on the expected behavior of similar organic acids.
Applications in Specialized Analytical Matrices (e.g., MALDI Matrix Development)
Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of large molecules like proteins and peptides which tend to fragment when ionized by other methods. nih.gov The success of MALDI-MS depends heavily on the choice of a matrix compound, which co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft ionization of the analyte. nih.gov
A close structural analog, α-cyano-4-hydroxycinnamic acid (CHCA), is one of the most widely used MALDI matrices for peptide and small protein analysis. thermofisher.comnih.gov Given this precedent, this compound presents itself as a candidate for investigation as a novel MALDI matrix. The introduction of electron-withdrawing fluorine atoms could alter its photophysical properties, acidity, and co-crystallization behavior, potentially offering advantages over existing matrices. For instance, the development of 4-chloro-α-cyanocinnamic acid (ClCCA) demonstrated that halogen substitution could lead to improved sensitivity and performance in MALDI-MS analysis. nih.govreading.ac.uk
Table 4: Comparison of Common Cinnamic Acid-Based MALDI Matrices
| Matrix Compound | Abbreviation | Common Analytes | Laser Wavelength (nm) |
|---|---|---|---|
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, Lipids, Nucleotides | 337, 355 |
| 3,5-Dimethoxy-4-hydroxycinnamic acid | Sinapinic Acid (SA) | Large Peptides, Proteins | 337, 355 |
| 4-Chloro-α-cyanocinnamic acid | ClCCA | Peptides (improved sensitivity) | 337 |
| This compound | DFHCA (proposed) | Peptides (potential for novel properties) | (To be determined) |
Biochemical and Metabolic Investigations Non Human Systems
Biosynthesis of Hydroxycinnamic Acids in Plants and Microorganisms
Hydroxycinnamic acids are a class of phenolic compounds synthesized by plants and some microorganisms through a series of interconnected metabolic pathways. mdpi.comnih.gov These pathways convert simple carbohydrates into a diverse array of aromatic compounds that are vital for the organism's survival, structure, and defense. researchgate.netdoi.org
The journey to synthesizing hydroxycinnamic acids begins with the shikimate pathway, a seven-step metabolic route that is absent in animals but essential for plants, bacteria, fungi, and algae. researchgate.netnih.gov This pathway serves as a bridge between primary and secondary metabolism. nih.gov It converts two key precursors from central carbon metabolism—phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway—into chorismate. nih.govresearchgate.net
Chorismate is a crucial branch-point metabolite. researchgate.netresearchgate.net It stands at the gateway to the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.gov Phenylalanine and tyrosine are the direct precursors for the biosynthesis of hydroxycinnamic acids. mdpi.comnih.gov The shikimate pathway is thus fundamental, providing the essential aromatic building blocks required for the subsequent formation of the entire phenylpropanoid class of compounds.
Following the synthesis of phenylalanine and tyrosine via the shikimate pathway, the general phenylpropanoid pathway takes over. mdpi.comresearchgate.net This pathway is responsible for converting these aromatic amino acids into cinnamic acid and its hydroxylated derivatives, which form the core structure of hydroxycinnamic acids.
The process starts with the deamination (removal of an amino group) of phenylalanine to produce trans-cinnamic acid. doi.org In some plants, particularly monocots, tyrosine can also be directly converted to p-coumaric acid. mdpi.com From the central intermediate, p-coumaric acid, a series of hydroxylation and methylation reactions generates a variety of hydroxycinnamic acids, including caffeic acid, ferulic acid, and sinapic acid. mdpi.com These compounds are precursors to a vast array of natural products, including flavonoids, stilbenes, and the structural polymer lignin. mdpi.comdoi.org
The conversion of aromatic amino acids into various hydroxycinnamic acids is orchestrated by a series of specific enzymes. The characterization of these enzymes has been crucial to understanding the regulation of the phenylpropanoid pathway.
Phenylalanine Ammonia-Lyase (PAL): This is the gateway enzyme of the phenylpropanoid pathway. It catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, the first committed step in the biosynthesis of most phenylpropanoids. mdpi.com Some forms of the enzyme can also use L-tyrosine as a substrate, converting it to p-coumaric acid. mdpi.com
Cinnamate-4-hydroxylase (C4H): A member of the cytochrome P450 family, C4H introduces a hydroxyl group at the para-position (the 4-position) of the aromatic ring of cinnamic acid. doi.org This hydroxylation reaction produces 4-hydroxycinnamic acid, more commonly known as p-coumaric acid, a central intermediate in the pathway.
4-Coumarate 3-hydroxylase (C3H): This enzyme catalyzes the subsequent hydroxylation of p-coumaric acid at the 3-position of the phenyl ring to produce caffeic acid. This step is essential for the formation of many downstream hydroxycinnamic acids and their derivatives.
Caffeic Acid O-Methyltransferase (COMT): COMT is responsible for the methylation of the hydroxyl group at the 3-position of caffeic acid. This reaction adds a methyl group, converting caffeic acid into ferulic acid.
Ferulic Acid 5-Hydroxylase (F5H): Another critical hydroxylase, F5H introduces a hydroxyl group at the 5-position of ferulic acid. The resulting compound, 5-hydroxyferulic acid, can then be methylated by COMT to produce sinapic acid. mdpi.com
The coordinated action of these enzymes allows plants and microorganisms to produce a specific profile of hydroxycinnamic acids in response to developmental and environmental cues.
Table 1: Key Enzymes in Hydroxycinnamic Acid Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function in Pathway |
|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine, L-Tyrosine | trans-Cinnamic acid, p-Coumaric acid | Commits aromatic amino acids to the phenylpropanoid pathway. mdpi.com |
| Cinnamate-4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Hydroxylates cinnamic acid to form a key intermediate. |
| 4-Coumarate 3-hydroxylase | C3H | p-Coumaric acid | Caffeic acid | Hydroxylates p-coumaric acid to form caffeic acid. |
| Caffeic Acid O-Methyltransferase | COMT | Caffeic acid, 5-Hydroxyferulic acid | Ferulic acid, Sinapic acid | Methylates hydroxyl groups on the aromatic ring. |
| Ferulic Acid 5-Hydroxylase | F5H | Ferulic acid | 5-Hydroxyferulic acid | Hydroxylates ferulic acid, leading to sinapic acid synthesis. |
Biotransformation and Metabolic Fates in Non-Human Biological Systems
While there is no specific research on the biotransformation of the synthetic compound 3,5-Difluoro-4-hydroxycinnamic acid in non-human systems, studies on other fluorinated aromatic compounds provide insight into its likely metabolic fate. Microorganisms, particularly bacteria, possess remarkable metabolic versatility and can transform a wide range of synthetic compounds. nih.gov
The metabolism of fluoroaromatic compounds by microorganisms is well-documented. doi.org Bacteria can utilize fluorinated analogues of natural compounds, such as fluorobenzoate, as growth substrates. doi.org The metabolic process often involves enzymes of existing aromatic degradation pathways, which can accept the fluorinated substrates. nih.govdoi.org However, the position and number of fluorine atoms on the aromatic ring are critical factors that determine the compound's degradability. doi.org
For a compound like this compound, microbial metabolism would likely initiate an attack on the non-fluorinated portions of the molecule, such as the acrylic side chain or the hydroxyl group. Common microbial transformations of hydroxycinnamic acids include decarboxylation and hydrogenation of the side chain. If the aromatic ring is attacked, dioxygenase enzymes could hydroxylate the ring, a common strategy in the degradation of aromatic compounds. This could potentially lead to the cleavage of the C-F bond, although the strength of this bond often makes fluorinated compounds recalcitrant. mdpi.com In some cases, the transformation of a fluorinated substrate can lead to the formation of a "dead-end" metabolite that the organism cannot further process, causing it to accumulate. doi.org
Environmental Degradation Pathways and Metabolites
Specific data on the environmental degradation of this compound are not available. However, the environmental fate of organofluorine compounds, in general, has been a subject of significant study. These compounds are often more resistant to degradation than their non-fluorinated counterparts due to the high strength and stability of the carbon-fluorine (C-F) bond. mdpi.com
Biodegradation is a primary mechanism for the removal of organic pollutants from the environment. For fluorinated aromatic compounds, this process can be slow and is highly dependent on environmental conditions and the microbial communities present. Aerobic bacteria have shown the ability to degrade some fluoroaromatics, but anaerobic degradation is often much less efficient or does not occur at all. researchgate.net
The degradation of a molecule like this compound would likely be challenging for microorganisms. The presence of two fluorine atoms on the aromatic ring would increase its stability and resistance to enzymatic attack. mdpi.com Degradation, if it occurs, would likely proceed through initial modifications to the less stable parts of the molecule, such as the side chain or the phenolic hydroxyl group, before any attempt at C-F bond cleavage. mdpi.com The persistence of such compounds is a concern, as their breakdown products may also be fluorinated and potentially bioactive or toxic. nih.govresearchgate.net
Structure Activity Relationship Sar Studies
Impact of Fluorine Substituents on Biological Activity Profiles
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity, metabolic stability, and physicochemical properties. researchgate.net In the case of 3,5-Difluoro-4-hydroxycinnamic acid, the two fluorine atoms positioned ortho to the hydroxyl group exert significant electronic and steric effects that modulate its bioactivity.
Fluorine is highly electronegative and acts as a strong electron-withdrawing group through inductive effects, which can alter the acidity of the adjacent phenolic hydroxyl group. researchgate.net This electronic perturbation can influence hydrogen bonding capabilities and the compound's interaction with receptor sites. Studies on other fluorinated cinnamic acid derivatives have demonstrated the importance of fluorine's position. For instance, a 4-fluoro phenyl ring substitution was found to be the most potent in a series of compounds tested for anti-tuberculosis activity. nih.gov In the context of cholinesterase inhibition, para-substituted fluorine or chlorine derivatives tend to exhibit potent activity against acetylcholinesterase (AChE), while ortho-substituted analogs show a preference for butyrylcholinesterase (BChE). nih.gov
The presence of two fluorine atoms in the 3 and 5 positions, as in the title compound, may also enhance the molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This increased stability can lead to improved bioavailability and a longer duration of action. Furthermore, the substitution of hydrogen with fluorine has been shown to improve the anticancer activity of related compounds like chalcones, an effect attributed to stereochemical changes that modulate the molecule's reactivity and stability in biological systems. researchgate.net One study on coumarin (B35378) conjugates noted that the exceptional antitumor activity of a conjugate containing a 3,5-difluoro-4-hydroxycinnamoyl moiety might be related to the fluorine substituents improving physicochemical properties like aqueous solubility and cellular uptake. sysrevpharm.org
Role of the Phenolic Hydroxyl Group on the Aromatic Ring in Activity
The phenolic hydroxyl (-OH) group is a cornerstone of the biological activity of hydroxycinnamic acids, particularly their antioxidant properties. nih.govresearchgate.net This functional group can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. nih.gov The resulting phenoxyl radical is often stabilized by resonance delocalization across the aromatic ring and the propenoic acid side chain. nih.gov
The number and position of hydroxyl groups on the phenyl ring are critical determinants of antioxidant efficacy. nih.gov For many hydroxycinnamic acid derivatives, a key structural requirement for significant biological effect is the presence of a hydroxyl group at the para-position of the phenolic ring. nih.gov In this compound, the hydroxyl group is located at this crucial C4 position. Studies have shown that this para-hydroxyl is a critical structural element for synergistic anticancer activity when combined with other compounds like carnosic acid in acute myeloid leukemia (AML) cells. nih.gov
While the addition of more hydroxyl groups, such as a second group at the ortho position (a catechol structure), can significantly increase antioxidant activity, the single 4-hydroxyl group remains a fundamental feature for the bioactivity of many cinnamic acid derivatives. nih.govcore.ac.uk The electron-withdrawing nature of the adjacent fluorine atoms in this compound can, however, increase the acidity (lower the pKa) of this phenolic proton, potentially influencing its hydrogen-donating ability and interactions within biological systems.
Influence of Modifications to the Propenoic Acid Side Chain
The propenoic acid side chain, consisting of a carboxylic acid group linked to an alkene double bond, is a defining feature of cinnamic acids and is vital for their biological activity. nih.govresearchgate.net Modifications to this chain can drastically alter the compound's efficacy.
The carboxylic acid moiety is a key interaction point with biological targets. ontosight.ai Its ability to be ionized at physiological pH allows for electrostatic interactions and hydrogen bonding with enzyme active sites or receptors. Modifying this group, for example through esterification, can have variable effects on bioactivity. core.ac.uk In some cases, esterification can increase lipophilicity, potentially enhancing passage through cell membranes, while in other cases, it may diminish activity if the free carboxylate is required for binding. One study found that for a series of hydroxycinnamic acid derivatives to synergize with carnosic acid in inducing cytotoxicity, a methyl-esterified carboxyl group was a critical structural element. nih.gov
The C7-C8 double bond in the side chain is also crucial. It contributes to the planarity and conformational rigidity of the molecule and extends the conjugated π-system from the phenyl ring, which is important for radical stabilization in antioxidant processes. nih.gov This double bond, typically in the more stable trans configuration, was found to be a major requirement for the ability of hydroxycinnamic acid derivatives to enhance calcitriol-induced differentiation in AML cells. nih.govnih.gov Alterations to this double bond or the replacement of the entire carboxylic acid group with bioisosteres, such as a 1,2,4-oxadiazole (B8745197) ring, have been shown to affect antibacterial activity, indicating the importance of the native propenoic acid structure. nih.gov
Comparative Analysis of Different Substituents on Specific Biological Activities
The biological activity of cinnamic acid derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. nih.govmdpi.com Electron-donating groups (e.g., methoxy (B1213986), hydroxyl) and electron-withdrawing groups (e.g., halogens, nitro) can have profoundly different impacts on a compound's efficacy against various biological targets.
For instance, in the realm of antibacterial activity, particularly against Mycobacterium tuberculosis, the presence of an electron-withdrawing group on the phenyl ring generally enhances activity. nih.gov A comparative study showed that a derivative with a carboxylic acid at the para-position (an electron-withdrawing group) exhibited potent anti-TB activity (IC₅₀ = 0.045 µg/mL), whereas compounds with electron-donating groups were largely inactive. nih.gov The type of halogen and its position also matter significantly. A 4-fluoro substituted compound was highly active against tuberculosis (IC₅₀ = 0.36 µg/mL), while a para-chloro derivative was less so (IC₅₀ = 4.54 µg/mL), though still more active than its ortho-chloro counterpart (IC₅₀ = 9.91 µg/mL). nih.gov
In the context of antioxidant activity, the substitution pattern on the phenyl ring is paramount. While the presence of a hydroxyl group is key, replacing it with or adding a methoxy (-OCH₃) group can decrease activity. For example, caffeic acid (3,4-dihydroxycinnamic acid) is generally a more potent antioxidant than ferulic acid (4-hydroxy-3-methoxycinnamic acid). core.ac.uk This highlights the superior hydrogen-donating and radical-stabilizing ability of the catechol moiety compared to a guaiacyl group.
The following table provides a comparative analysis of the inhibitory concentrations of various substituted cinnamic acid derivatives against specific biological targets, as reported in the literature.
| Compound/Derivative | Substituent(s) | Biological Activity | IC₅₀ / MIC | Reference(s) |
| Cinnamic acid | None | Anti-TB (M. tuberculosis) | 270–675 µM | mdpi.com |
| Compound with 4-COOH | 4-Carboxylic acid | Anti-TB (M. tuberculosis) | 0.045 µg/mL | nih.gov |
| Compound with 4-F | 4-Fluoro | Anti-TB (M. tuberculosis) | 0.36 µg/mL | nih.gov |
| Compound with 4-Cl | 4-Chloro | Anti-TB (M. tuberculosis) | 4.54 µg/mL | nih.gov |
| Compound with 2-Cl | 2-Chloro | Anti-TB (M. tuberculosis) | 9.91 µg/mL | nih.gov |
| 4-Methoxycinnamic acid | 4-Methoxy | Antibacterial/Antifungal | 50.4–449 µM | mdpi.com |
| Caffeic acid | 3,4-Dihydroxy | Antioxidant (DPPH) | More potent than Ferulic acid | core.ac.uk |
| Ferulic acid | 4-Hydroxy-3-methoxy | Antioxidant (DPPH) | Less potent than Caffeic acid | core.ac.uk |
This table is for illustrative purposes and compares different structural backbones from various studies.
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of a molecule is critical for its interaction with biological macromolecules like enzymes and receptors. For cinnamic acid derivatives, the most stable and predominantly occurring conformation is the trans (or E) isomer, where the substituents on the double bond of the propenoic acid side chain are on opposite sides. nih.govmdpi.com This planar conformation extends the conjugation of the molecule, which is favorable for its electronic properties and stability.
The introduction of substituents, particularly bulky ones, on the phenyl ring or the side chain can influence the molecule's preferred conformation. Fluorine, while small, can exert significant control over molecular conformation through stereoelectronic effects. researchgate.net In this compound, the fluorine atoms flank the hydroxyl group, which could influence the rotational barrier of the C-O bond and the orientation of the hydroxyl proton, thereby affecting its hydrogen-bonding potential with target proteins.
While specific conformational analysis studies on this compound are not widely available, research on related fluorinated molecules provides insight. For example, conformational analysis of α,β-difluoro-γ-amino acid derivatives has been conducted to understand their structure. nih.gov The rigid and planar nature imparted by the phenyl ring and the trans-double bond in this compound is likely a key feature for its bioactivity, ensuring a well-defined shape for optimal binding to its biological targets. Any deviation from this planarity could potentially lead to a decrease or loss of activity.
Computational and Theoretical Chemistry Approaches
Molecular Modeling and Docking Studies for Target Identification and Binding Affinities
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule, such as 3,5-Difluoro-4-hydroxycinnamic acid, and a macromolecular target, typically a protein. These studies are instrumental in identifying potential biological targets and estimating the binding affinity, which is a measure of the strength of the interaction.
The process involves creating a three-dimensional model of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to rank the poses based on their predicted binding affinity. While specific docking studies for this compound are not extensively detailed in the provided search results, the principles of these studies are well-established for similar compounds like other hydroxycinnamic acid derivatives. mdpi.com For instance, molecular docking has been successfully employed to investigate the binding of related compounds to targets like the human 5-hydroxytryptamine 2A (5-HT2A) receptor, revealing key residues for ligand binding. rsc.org Such approaches could be applied to this compound to screen for potential protein targets and to understand the structural basis of its activity.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These methods are crucial for elucidating the intrinsic characteristics of this compound.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis can predict the molecule's ability to participate in charge transfer interactions, which are fundamental to many biological processes. nih.gov For example, in the context of dye-sensitized solar cells, a low HOMO-LUMO gap is desirable for efficient electron transfer. chalcogen.ro While specific HOMO-LUMO energy values for this compound require dedicated calculations, the analysis of related molecules shows that these parameters are invaluable for predicting reactivity. researchgate.netniscpr.res.in
Table 1: Illustrative Frontier Molecular Orbital Parameters
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. A smaller gap often implies higher reactivity. nih.gov |
Note: The values in this table are for illustrative purposes and would need to be calculated specifically for this compound.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. deeporigin.comlibretexts.org It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, including biological targets. deeporigin.com The map is colored to indicate different regions of electrostatic potential: red typically signifies electron-rich (negative potential) areas, while blue indicates electron-poor (positive potential) regions. deeporigin.comlibretexts.org
For this compound, an ESP map would reveal the electronegative character of the fluorine and oxygen atoms, which would be depicted as regions of negative potential. These areas are likely to be involved in hydrogen bonding and other electrostatic interactions. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would appear as regions of positive potential. wuxiapptec.com This information is crucial for rational drug design, as it helps in designing molecules with complementary charge distributions to their targets to enhance binding affinity. deeporigin.com
Free Energy Calculations for Enzymatic Interactions
While molecular docking provides a static picture of ligand binding, free energy calculations offer a more dynamic and accurate prediction of binding affinity by considering the conformational changes and entropic effects that occur upon binding. These calculations can be computationally intensive but provide a more realistic assessment of the interaction between a ligand like this compound and an enzyme.
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy of a ligand-protein complex. Although specific free energy calculations for this compound were not found, studies on similar molecules, such as ellagic acid with PfDHFR-TS, have demonstrated the utility of these calculations in determining the stability and binding energy of the complex. researchgate.net
In Silico Prediction of Biological Activities and Molecular Properties
In silico tools can predict a wide range of biological activities and molecular properties, providing a preliminary assessment of a compound's potential as a therapeutic agent. These predictions are based on the molecule's structure and are often derived from large datasets of known compounds.
For this compound, various properties can be predicted, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to identify potential liabilities and to optimize the compound's pharmacokinetic properties. For example, predictions can estimate a compound's gastrointestinal absorption, its ability to cross the blood-brain barrier, and its potential to be a substrate or inhibitor of important drug transporters. nih.gov While specific predictions for this compound are not available in the provided results, the methodologies are well-established for screening and prioritizing drug candidates. nih.govnih.gov
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations provide a dynamic view of a molecule and its interactions with its environment over time. By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility of this compound and the stability of its interactions with a biological target.
MD simulations can be used to refine the binding poses obtained from docking studies and to analyze the stability of the ligand-protein complex. These simulations can show how the ligand and protein adapt to each other upon binding and can identify key interactions that are maintained throughout the simulation. For example, MD simulations have been used to study the stability of complexes between potential drug candidates and their target proteins, providing insights into the binding mechanism. researchgate.netnih.gov Such studies on this compound could elucidate its conformational preferences and the dynamics of its interactions with potential biological targets.
Advanced Applications and Industrial Relevance Non Medical
Agricultural and Agrochemical Applications
While direct studies on the agrochemical applications of 3,5-Difluoro-4-hydroxycinnamic acid are not extensively documented, the known biological activities of cinnamic acid derivatives provide a strong basis for its potential in this sector.
Cinnamic acid and its derivatives are known to exhibit herbicidal properties, primarily through the inhibition of seed germination and plant growth. researchgate.net Research into the structure-activity relationships of substituted cinnamic acids has revealed that the presence of electron-withdrawing groups on the benzene (B151609) ring can enhance their herbicidal efficacy. researchgate.net
Given that fluorine is a highly electronegative atom, the two fluorine substituents in this compound are expected to increase its potency as a herbicide compared to the non-fluorinated p-coumaric acid. The mechanism of action is likely to involve the disruption of essential biochemical pathways in susceptible plant species. However, specific studies to confirm and quantify this enhanced activity are needed.
Hydroxycinnamic acids are integral secondary metabolites in plants, synthesized via the phenylpropanoid pathway. nih.gov They serve as precursors to a vast array of phenolic compounds, including lignins, flavonoids, and stilbenes, which are crucial for plant development and defense.
Under conditions of environmental stress, such as high salinity, drought, or exposure to heavy metals, plants are known to increase their production of hydroxycinnamic acids. nih.govnih.gov These compounds act as potent antioxidants, mitigating oxidative damage caused by reactive oxygen species (ROS) that accumulate during stress. nih.govnih.gov They also function as signaling molecules, modulating gene expression and biochemical pathways to enhance the plant's tolerance to adverse conditions. nih.govnih.gov
While no specific research has focused on the role of this compound in plant stress response, it can be hypothesized that its structural similarity to naturally occurring hydroxycinnamic acids would allow it to participate in these pathways. The impact of the fluorine atoms on its efficacy as a signaling molecule or antioxidant in plants remains an area for future investigation.
Material Science and Engineering
The unique chemical structure of this compound makes it an interesting candidate for applications in material science, where it can be used as a building block for functional materials or to enhance the properties of existing materials.
There is currently no direct evidence of this compound being used in food packaging. However, the antioxidant properties of hydroxycinnamic acids could, in principle, be leveraged in active packaging materials to prevent food spoilage.
In the realm of nanotechnology, fluorinated molecules are of growing interest as ligands for nanocrystals. While there are no specific reports on the use of this compound for this purpose, a closely related compound, 3',5'-difluoro-4'-hydroxybenzylidene imidazolinone (DFHBI), demonstrates the potential of this chemical scaffold. DFHBI is a non-fluorescent molecule that becomes highly fluorescent upon binding to a specific RNA aptamer known as "Spinach™". amerigoscientific.com This system is used for the imaging of RNA in living cells, showcasing the utility of fluorinated hydroxycinnamic acid derivatives in creating advanced functional materials for bio-imaging and sensing applications. amerigoscientific.com
The influence of this compound on the thermal stability of materials has not been specifically studied. The thermal stability of hydroxycinnamic acids in general can be variable and is often dependent on the surrounding matrix and processing conditions. For instance, studies on the processing of potatoes have shown that hydroxycinnamic acids can degrade at high temperatures, with the extent of degradation depending on the specific acid and the food matrix. mdpi.com The strong carbon-fluorine bond might impart enhanced thermal stability to polymers or other materials into which this compound is incorporated, but this requires experimental verification.
Cosmetic and Fragrance Science Applications (as intermediates or components)
Currently, there is no information available to suggest that this compound is used as a component in cosmetic or fragrance formulations. While cinnamic acid itself is used as a fragrance ingredient, the sensory properties of its fluorinated derivatives have not been reported. thegoodscentscompany.com
However, the chemical reactivity of this compound makes it a potential intermediate for the synthesis of more complex molecules with desirable properties for the cosmetic industry. For example, derivatives of cinnamic acid have been hybridized with flavonoids to create novel compounds with potential applications in skincare, although these are primarily for therapeutic purposes. nih.gov The ability to form esters or amides through its carboxylic acid group, and to participate in reactions at the phenyl ring, opens up possibilities for creating new ingredients with tailored functionalities.
Data Summary Table
| Application Area | Specific Use | Basis for Potential Application |
| Agricultural | Herbicide | Electron-withdrawing fluorine atoms are known to enhance the herbicidal activity of cinnamic acid derivatives. researchgate.net |
| Agricultural | Plant Stress Mitigation | General role of hydroxycinnamic acids as antioxidants and signaling molecules in plant stress responses. nih.govnih.gov |
| Material Science | Nanocrystal Ligands | A related fluorinated derivative (DFHBI) is used in advanced fluorescent imaging systems. amerigoscientific.com |
| Material Science | Functional Polymers | The strong C-F bond may enhance thermal stability. (Hypothesized) |
| Cosmetic/Fragrance | Synthetic Intermediate | The reactive carboxylic acid and phenyl ring can be used to build more complex functional molecules. nih.gov |
Environmental Research and Monitoring
The environmental impact of synthetic chemical compounds is a significant area of scientific inquiry. For this compound, while specific data is limited, the behavior of structurally related fluorinated and phenolic compounds provides a framework for understanding its potential environmental presence and reactivity. Research in this area focuses on developing methods for its detection in various environmental media and studying its persistence and transformation under environmental conditions.
Development of Analytical Detection Methods in Environmental Matrices (e.g., water, soil, air)
The detection of trace amounts of organic compounds like this compound in complex environmental samples such as water, soil, and air requires highly sensitive and selective analytical methods. While specific methods for this compound are not extensively documented, established protocols for similar phenolic and fluorinated compounds are applicable. These methods often involve a combination of extraction and chromatographic techniques coupled with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a standard and powerful tool for the analysis of fluorinated compounds in environmental matrices. chromatographyonline.comyoutube.com Its sensitivity and selectivity are crucial for detecting pollutants at very low concentrations. youtube.com For instance, LC coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing perfluorinated compounds like PFOS and PFOA in biological and environmental samples due to its high signal-to-noise ratio, which allows for the fragmentation of specific precursor ions for accurate identification. nih.gov The general workflow for analyzing related compounds in water samples often includes a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the matrix. nih.govnih.gov For soil and sediment, extraction techniques like Soxhlet or microwave-assisted extraction (MAE) are commonly employed to isolate phenolic compounds before analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the determination of phenolic compounds in environmental samples. thermofisher.commdpi.com However, due to the polarity of phenols, a derivatization step is often necessary to convert them into more volatile and less polar compounds suitable for GC analysis. nih.govmdpi.com This typically involves acetylation or silylation of the hydroxyl group. mdpi.comgnest.org The U.S. Environmental Protection Agency (EPA) has established methods, such as Method 604, which use gas chromatography with flame ionization detection (FID) or electron capture detection (ECD) for the analysis of phenols in industrial and municipal discharges. epa.gov
The table below summarizes analytical techniques that could be adapted for the detection of this compound in environmental samples, based on methods for similar compounds.
| Analytical Technique | Sample Matrix | Sample Preparation | Key Features | Citations |
| LC-MS/MS | Water, Fish Tissue | Solid-Phase Extraction (SPE), Liquid Extraction | High sensitivity and selectivity, suitable for non-volatile compounds, can detect trace levels. | youtube.comnih.govnih.gov |
| GC-MS | Water, Soil, Wood, Textiles | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Derivatization (e.g., acetylation, silylation) | High resolution, suitable for volatile compounds, requires derivatization for polar analytes like phenols. | nih.govnih.govthermofisher.commdpi.com |
| Three-Dimensional Fluorescence Spectroscopy | Water | None (direct measurement) | Rapid, real-time monitoring, but can be affected by overlapping spectra from similar compounds. | nih.gov |
This table is illustrative and based on methods for structurally similar compounds.
Studies on Environmental Fate and Photochemical Reactivity
The environmental fate of a chemical compound describes its transport, transformation, and degradation in the environment. For this compound, its persistence and reactivity are influenced by the stability of the carbon-fluorine bond and the reactivity of the hydroxycinnamic acid moiety.
Fluorinated organic compounds are known for their environmental persistence due to the strength of the carbon-fluorine bond. numberanalytics.com This can lead to their accumulation in soil, water, and air. numberanalytics.com The degradation of fluorinated compounds can occur through processes such as hydrolysis, microbial degradation, and photolysis. numberanalytics.com The presence of fluorine atoms on the aromatic ring is expected to influence the compound's resistance to oxidative metabolism. acs.orgnih.gov
Photolysis , or degradation by light, is a significant process in the environmental fate of many organic compounds, including pharmaceuticals and pesticides. nih.govacs.org Studies on other fluorinated aromatic compounds have shown that photolysis can lead to the formation of various byproducts. nih.gov For instance, research on fluorinated pesticides has demonstrated that heteroaromatic fluorine atoms can be readily removed to form fluoride (B91410), while other fluorinated groups may remain intact in the degradation products. acs.org The photochemical reactivity of substituted cinnamic acids has been investigated for their UVB blocking properties, with substitutions on the aromatic ring affecting their photostability. rsc.org The presence of both fluorine atoms and a hydroxyl group on the cinnamic acid structure of this compound suggests a complex photochemical behavior that would require specific experimental investigation to fully understand.
Biodegradation studies on other fluorinated aromatic compounds have shown varied results. For example, under anaerobic denitrifying conditions, 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) were found to be biodegradable, while 3-fluorobenzoate (B1230327) was not. nih.gov This indicates that the position of the fluorine substituent can significantly impact microbial degradation pathways. The degradation of fluorophenols under various anaerobic conditions has been observed to be very slow or non-existent. nih.gov
The table below outlines potential environmental fate processes for this compound based on the behavior of related compounds.
| Environmental Process | Potential Impact on this compound | Influencing Factors | Citations |
| Persistence | The strong C-F bonds may lead to increased environmental persistence. | Microbial activity, sunlight exposure, water chemistry. | numberanalytics.comacs.orgnih.gov |
| Photolysis | Likely to undergo photochemical transformation in the presence of sunlight, potentially leading to defluorination or other degradation products. | Wavelength and intensity of light, presence of photosensitizers. | nih.govacs.orgrsc.org |
| Biodegradation | The presence of fluorine atoms may inhibit microbial degradation, though specific pathways could exist depending on the microbial consortia and environmental conditions. | Aerobic vs. anaerobic conditions, nutrient availability, microbial species present. | nih.gov |
| Bioaccumulation | The potential for bioaccumulation in organisms would depend on its lipophilicity and resistance to metabolism. | Octanol-water partition coefficient, metabolic pathways in organisms. | numberanalytics.com |
This table presents potential environmental behaviors based on data from structurally analogous compounds.
Future Perspectives and Emerging Research Directions
Design and Synthesis of Novel Fluorinated Hydroxycinnamic Acid Derivatives with Enhanced Specificity
The introduction of fluorine into the cinnamic acid backbone can significantly alter its physicochemical properties, influencing its biological activity. researchgate.netsysrevpharm.org The future design and synthesis of novel derivatives of 3,5-difluoro-4-hydroxycinnamic acid are geared towards enhancing target specificity and therapeutic efficacy. Research in this area is likely to focus on several key strategies:
Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for modification to generate esters and amides. These derivatives can exhibit altered solubility, membrane permeability, and pharmacokinetic profiles. For instance, the synthesis of hydroxycinnamic acid hydrazide derivatives has been shown to yield compounds with significant antiproliferative activities against cancer cell lines. nih.gov Future work could explore a diverse range of ester and amide derivatives of this compound to identify compounds with improved potency and selectivity.
Introduction of Additional Functional Groups: The aromatic ring offers further opportunities for modification. The addition of other substituents could modulate the electronic properties of the phenyl ring and provide additional interaction points with biological targets. Studies on other 3,5-disubstituted-4-hydroxycinnamic acids have shown that the nature of these substituents is crucial for their biological effects, including antitumor and antimicrobial activities. sysrevpharm.org
Bioisosteric Replacement: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in drug design. nih.gov For example, the difluoromethylene group (CF2) can act as a bioisostere for an ether oxygen. nih.gov Exploring such replacements in the acrylic acid side chain of this compound could lead to novel compounds with unique biological activities.
The synthesis of these new derivatives will likely employ a combination of traditional organic synthesis methods and modern catalytic approaches. Techniques such as the Knoevenagel and Perkin reactions are standard for creating the cinnamic acid scaffold, while various coupling reagents can be used for ester and amide formation. chemicalbook.commdpi.com
Exploration of Synergistic Effects of this compound with Other Bioactive Compounds
The combination of different bioactive compounds can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. remedypublications.com This approach is particularly promising for complex diseases and for reducing the required doses of individual drugs, thereby minimizing potential side effects. nih.gov Future research should explore the synergistic potential of this compound with other compounds, particularly in the context of its antioxidant and potential anticancer properties.
Studies on non-fluorinated phenolic compounds have demonstrated significant synergistic antioxidant activity when used in combination. mdpi.comnih.govresearchgate.net For example, a combination of gallic acid and caffeic acid showed a remarkable synergistic effect in the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.net It is plausible that this compound could exhibit similar or even enhanced synergistic effects due to the electron-withdrawing nature of the fluorine atoms, which can influence its antioxidant potential.
A key area of investigation will be the combination of this compound with other natural products or established drugs. For instance, research on hydroxycinnamic acid derivatives has shown synergy with the phenolic diterpene carnosic acid in inducing apoptosis in acute myeloid leukemia cells. nih.gov Similar studies with the fluorinated analogue could reveal potent new combination therapies.
Advanced Mechanistic Elucidation using Multi-Omics Technologies (e.g., Metabolomics, Proteomics)
To fully understand the biological effects of this compound and its derivatives, a deeper understanding of their mechanisms of action at the molecular level is required. Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules (e.g., metabolites, proteins), offer a powerful platform for achieving this. youtube.comyoutube.com
Metabolomics: This technology can be used to profile the changes in the metabolome of cells or organisms upon treatment with this compound. researchgate.net This can reveal the metabolic pathways that are perturbed by the compound, providing insights into its mechanism of action and potential off-target effects. For example, metabolomics has been used to study the metabolic diversity of phenolic compounds in various plants and to understand the metabolic fate of fluorinated drugs. nih.govmdpi.comnih.gov Studies on the metabolism of other fluorinated compounds have shown that they can be biotransformed, and in some cases, this can lead to the release of fluoride (B91410) ions or the formation of other fluorinated metabolites. nih.gov 19F NMR-based metabolomics could be a particularly useful tool for tracing the fate of this compound in biological systems. nih.gov
Proteomics: Proteomics can identify the protein targets of this compound. nih.gov Chemical proteomics approaches, for instance, use chemical probes to identify the binding partners of a small molecule within a complex biological sample. nih.gov This can help to deconvolve the mode of action of a compound and identify its direct cellular targets. Furthermore, proteomics can reveal changes in protein expression and post-translational modifications in response to treatment, providing a global view of the cellular response. nih.gov Studies on the administration of fluorinated drugs have shown that they can result in the fluorination of certain proteins, which could have functional consequences. nih.govcncb.ac.cn
The integration of data from metabolomics, proteomics, and other omics technologies (e.g., transcriptomics) can provide a holistic view of the biological effects of this compound, paving the way for a more rational design of future therapeutic agents. nih.govnih.gov
Development of Sustainable Synthesis and Production Methodologies
The development of environmentally friendly and cost-effective methods for the synthesis of pharmaceuticals and fine chemicals is a major goal of modern chemistry. mdpi.com Future research on this compound will likely focus on developing sustainable production methodologies, moving away from traditional synthetic routes that may involve harsh reagents and generate significant waste.
Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov This includes the use of safer solvents, renewable starting materials, and catalytic reactions. For the synthesis of aromatic carboxylic acids, methods using organic electrolysis with carbon dioxide as a carboxylating agent are being explored as a greener alternative. hokudai.ac.jp The development of such methods for this compound would be a significant advancement.
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov Biocatalytic methods are being developed for the synthesis of both fluorinated compounds and hydroxycinnamic acids. researchgate.netfrontiersin.org For instance, engineered microbes have been used to produce cinnamic acid and p-hydroxycinnamic acid from simple carbon sources. frontiersin.org The discovery and engineering of enzymes that can perform selective fluorination or that can act on fluorinated precursors will be key to developing biocatalytic routes to this compound. nih.govresearchgate.net This could involve expanding the substrate scope of existing enzymes or designing new biosynthetic pathways. nih.gov
The development of sustainable synthesis and production methodologies will be crucial for the eventual large-scale application of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
